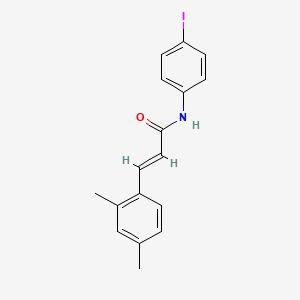

3-(2,4-dimethylphenyl)-N-(4-iodophenyl)acrylamide

Description

3-(2,4-Dimethylphenyl)-N-(4-iodophenyl)acrylamide is a synthetic acrylamide derivative characterized by a β-substituted 2,4-dimethylphenyl group and an N-linked 4-iodophenyl moiety.

Properties

IUPAC Name |

(E)-3-(2,4-dimethylphenyl)-N-(4-iodophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16INO/c1-12-3-4-14(13(2)11-12)5-10-17(20)19-16-8-6-15(18)7-9-16/h3-11H,1-2H3,(H,19,20)/b10-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZBWBZBLUKUOQ-BJMVGYQFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)I)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)I)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethylphenyl)-N-(4-iodophenyl)acrylamide typically involves the reaction of 2,4-dimethylphenylamine with 4-iodobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation. The resulting intermediate is then subjected to acryloylation using acryloyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dimethylphenyl)-N-(4-iodophenyl)acrylamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The iodine atom in the 4-iodophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

Synthesis Steps

- Formation of Intermediate : Combine 2,4-dimethylphenylamine with 4-iodobenzoyl chloride to form an imine intermediate.

- Acrylamide Formation : React the imine intermediate with acryloyl chloride in the presence of a base (e.g., triethylamine) to yield the final product.

Medicinal Chemistry

3-(2,4-dimethylphenyl)-N-(4-iodophenyl)acrylamide serves as a precursor for synthesizing potential pharmaceutical agents. Its structural features allow it to interact with various biological targets, potentially leading to significant therapeutic effects.

Case Study: Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies have shown that acrylamide derivatives can induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation .

Material Science

The compound's unique electronic properties make it suitable for developing new materials with specific optical characteristics. Its incorporation into polymers can enhance material strength and thermal stability.

Data Table: Comparison of Material Properties

| Property | Acrylamide Compound | Traditional Polymers |

|---|---|---|

| Thermal Stability | High | Moderate |

| Mechanical Strength | Enhanced | Standard |

| Optical Clarity | Superior | Varies |

Analytical Chemistry

This compound is utilized in analytical methods to detect acrylamide levels in food products. Techniques such as High-Performance Liquid Chromatography (HPLC) and Near-Infrared Spectroscopy (NIRS) have been employed to quantify acrylamide concentrations effectively.

Case Study: Food Safety Analysis

A study demonstrated the use of NIRS to estimate acrylamide content in fried foods like French fries. This method offers a rapid and cost-effective alternative to traditional analytical techniques .

Research indicates that compounds containing iodine may exhibit enhanced reactivity due to iodine's larger atomic radius and polarizability compared to other halogens. This property can significantly affect their interaction with biological systems .

Mechanism of Action

The mechanism of action of 3-(2,4-dimethylphenyl)-N-(4-iodophenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acrylamide Core

(a) N-Substituent Modifications

- Target Compound: N-4-Iodophenyl group.

- (2E)-3-(2,4-Dimethylphenyl)-N-(diphenylmethyl)acrylamide ():

- 2-(4-Iodophenyl)-N-(2-(trifluoromethoxy)phenyl)acrylamide ():

(b) β-Substituent Modifications

- Target Compound: 2,4-Dimethylphenyl group.

- (2E)-2-Cyano-3-[4-(hexyloxy)-3-methoxyphenyl]-N-(4-iodophenyl)acrylamide (): Cyano and hexyloxy-methoxyphenyl groups introduce strong polarity and lipophilicity. Hexyloxy chain may improve membrane permeability but reduce aqueous solubility compared to dimethylphenyl .

- 3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide (): Hydroxy and methoxy groups enable hydrogen bonding, contrasting with the non-polar dimethyl groups in the target compound. Demonstrated anti-inflammatory activity (IC₅₀ <17 µM), suggesting substituent-dependent bioactivity .

Physicochemical and Spectroscopic Properties

Biological Activity

3-(2,4-dimethylphenyl)-N-(4-iodophenyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

The compound features a dimethylphenyl group and an iodophenyl group attached to an acrylamide backbone. Its molecular formula is with a molecular weight of approximately 305.2 g/mol. The presence of iodine is particularly noteworthy as it can enhance the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active or allosteric sites of enzymes, altering their conformation and function. This interaction can influence various cellular pathways, including those related to inflammation and cell proliferation.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties. For example, studies suggest that such acrylamide derivatives can inhibit cancer cell growth by inducing apoptosis or blocking cell cycle progression.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. It may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines or affecting signaling pathways involved in inflammation.

Enzymatic Inhibition

As a biochemical probe, this compound has been explored for its ability to inhibit specific enzymes. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Such inhibition could lead to reduced pain and inflammation in various conditions.

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit the growth of various cancer cell lines. For example, one study reported a significant reduction in cell viability in breast cancer cells treated with this compound, suggesting its potential as a therapeutic agent.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Inhibition of cell growth |

| HeLa (Cervical Cancer) | 12.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 18.0 | Cell cycle arrest |

Mechanistic Studies

Further mechanistic studies have shown that the compound affects signaling pathways associated with apoptosis and cell cycle regulation. It has been observed to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins in treated cells.

Applications in Medicinal Chemistry

Due to its promising biological activities, this compound serves as a valuable scaffold for the development of new therapeutic agents. Its structural features allow for modifications that can enhance potency and selectivity against specific targets.

Q & A

Q. What are the recommended synthetic routes for 3-(2,4-dimethylphenyl)-N-(4-iodophenyl)acrylamide, and how can purity be validated?

The compound is synthesized via a multi-step acrylation reaction. Key steps include:

- Coupling reaction : Reacting 2,4-dimethylphenylacrylic acid with 4-iodoaniline using a coupling agent like EDCI in DMF under ice-cooled conditions .

- Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/petroleum ether) followed by recrystallization from ethanol to achieve >95% purity .

- Validation : Confirm structure and purity using ¹H/¹³C NMR (e.g., aromatic proton integration, amide proton shifts) and high-resolution mass spectrometry (HRMS) to verify molecular weight (377.228 g/mol) .

Q. What physicochemical properties are critical for experimental design?

- Molecular formula : C₁₇H₁₆INO .

- Solubility : Predicted to be soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Use Hansen solubility parameters for solvent selection .

- Stability : Store in inert atmospheres (N₂/Ar) at –20°C to prevent iodophenyl group degradation. Monitor via periodic HPLC .

Q. How can researchers validate structural integrity using spectroscopic methods?

- ¹H NMR : Look for characteristic acrylamide proton signals (δ 6.2–6.8 ppm, doublets for trans-alkene) and aromatic protons (δ 7.0–7.5 ppm for iodophenyl) .

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for higher yields?

- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify energy barriers in the acrylation step .

- AI-driven synthesis planning : Tools like PubChem’s retrosynthesis module propose solvent/catalyst combinations (e.g., DMF with EDCI/HOBt) to reduce side-product formation .

Q. What strategies resolve contradictions in bioactivity data across studies?

Q. How can the iodine substituent’s electronic effects influence reactivity in cross-coupling reactions?

- Hammett analysis : The electron-withdrawing iodine on the phenyl ring increases electrophilicity, enhancing Suzuki-Miyaura coupling efficiency with boronic acids. Use Pd(PPh₃)₄ catalysts in THF/H₂O .

- X-ray crystallography : Confirm regioselectivity via single-crystal structure analysis (e.g., Acta Crystallographica protocols) .

Q. What methodologies assess environmental and toxicity profiles for lab safety?

Q. How can reactor design improve scalability for gram-scale synthesis?

- Continuous-flow systems : Optimize residence time and temperature control to minimize exothermic side reactions .

- Membrane separation : Use nanofiltration to recover unreacted starting materials and reduce waste .

Methodological Challenges and Solutions

Q. How to address low reproducibility in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.